N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4,5-triethoxybenzohydrazide
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Overview
Description
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE is an organic compound characterized by its complex structure, which includes a hydrazide group, a phenyl ring with dimethyl substituents, and a triethoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE typically involves the condensation of 3,4,5-triethoxybenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also critical aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can regenerate the hydrazide. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and substituents can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE
- N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZINE
Uniqueness
N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4,5-TRIETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of both triethoxy and dimethylphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C23H30N2O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C23H30N2O4/c1-7-27-20-13-19(14-21(28-8-2)22(20)29-9-3)23(26)25-24-17(6)18-11-10-15(4)16(5)12-18/h10-14H,7-9H2,1-6H3,(H,25,26)/b24-17+ |
InChI Key |
CQVQHPZUJPKWIY-JJIBRWJFSA-N |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N/N=C(\C)/C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=C(C)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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